![molecular formula C14H9F2N3O3S B5730327 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5730327.png)
3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide, also known as FNACB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FNACB is a thioamide derivative that contains both nitro and fluoro groups, making it a unique molecule with diverse properties.
Wirkmechanismus
The mechanism of action of 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide is not fully understood. However, it is believed that 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide interacts with specific targets in cells, leading to its observed effects. For example, the fluorescent properties of 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide are due to its ability to react with cysteine and homocysteine, which are present in high concentrations in biological samples.
Biochemical and Physiological Effects:
3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide can inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in tumor cells. Additionally, 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro. 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide has also been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments is its unique properties, such as its fluorescent properties and its ability to interact with specific targets in cells. Additionally, 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide is relatively easy to synthesize, making it readily available for use in experiments. However, one of the limitations of using 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide. One area of research is the development of new fluorescent probes based on the structure of 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide. Additionally, further studies are needed to fully understand the mechanism of action of 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide and its potential applications in cancer therapy and anti-inflammatory treatments. Finally, studies are needed to investigate the toxicity of 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide in vivo and its potential side effects.
Conclusion:
In conclusion, 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide is a unique chemical compound with potential applications in various scientific fields. Its synthesis method is relatively simple, and it has been extensively studied for its potential as a fluorescent probe, anti-inflammatory agent, and cancer therapy. Further research is needed to fully understand the mechanism of action of 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide and its potential applications in various fields.
Synthesemethoden
The synthesis of 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide involves the reaction of 3-fluorobenzoyl chloride with 2-fluoro-5-nitroaniline in the presence of sodium bicarbonate and carbon disulfide. The resulting product is then purified through recrystallization to obtain pure 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide. The yield of the synthesis process is approximately 50%.
Wissenschaftliche Forschungsanwendungen
3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide is its use as a fluorescent probe for the detection of cysteine and homocysteine in biological samples. 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide has also been used as a selective inhibitor of carbonic anhydrase IX, which is a potential target for cancer therapy. Additionally, 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide has been investigated for its potential as an anti-inflammatory and anti-tumor agent.
Eigenschaften
IUPAC Name |
3-fluoro-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3O3S/c15-9-3-1-2-8(6-9)13(20)18-14(23)17-12-7-10(19(21)22)4-5-11(12)16/h1-7H,(H2,17,18,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOPSCXAQZUXCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.